molecular formula C24H24N4O B6129770 2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)pyridine

2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)pyridine

Cat. No. B6129770
M. Wt: 384.5 g/mol
InChI Key: FZXUFTFRARPTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)pyridine, also known as MPNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.

Mechanism of Action

2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)pyridine acts as a competitive inhibitor of the ATP-binding site of PKC. By binding to the ATP-binding site, 2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)pyridine prevents the phosphorylation of downstream targets of PKC, leading to the inhibition of PKC activity. This mechanism of action has been demonstrated in various in vitro and in vivo studies.
Biochemical and Physiological Effects:
Inhibition of PKC activity by 2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)pyridine has been shown to have various biochemical and physiological effects, including the suppression of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Moreover, 2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)pyridine has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)pyridine in lab experiments is its selectivity and potency as a PKC inhibitor. Moreover, 2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)pyridine has been shown to have low toxicity and good bioavailability in animal models. However, one of the limitations of using 2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)pyridine is its relatively high cost, which may limit its widespread use in research.

Future Directions

There are several future directions for the use of 2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)pyridine in scientific research. One potential direction is the development of 2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)pyridine-based therapies for various diseases, including cancer. Moreover, the use of 2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)pyridine in combination with other inhibitors or chemotherapeutic agents may enhance its efficacy and reduce its limitations. Furthermore, the development of more cost-effective synthesis methods for 2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)pyridine may facilitate its widespread use in research.

Synthesis Methods

The synthesis of 2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)pyridine involves the reaction between 6-methoxy-2-naphthyl-3-pyrazolecarboxaldehyde and 2-(aminomethyl)pyridine with the use of a reducing agent. The reaction yields 2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)pyridine as a white solid with a purity of over 95%.

Scientific Research Applications

2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)pyridine has been widely used in scientific research as a selective and potent inhibitor of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity can provide insights into the molecular mechanisms underlying these processes and may have therapeutic implications for various diseases, including cancer.

properties

IUPAC Name

2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-29-21-10-9-17-13-19(8-7-18(17)14-21)24-20(15-26-27-24)16-28-12-4-6-23(28)22-5-2-3-11-25-22/h2-3,5,7-11,13-15,23H,4,6,12,16H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXUFTFRARPTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=C(C=NN3)CN4CCCC4C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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